molecular formula C13H12BrF2NO2 B13082498 tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate

tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate

Cat. No.: B13082498
M. Wt: 332.14 g/mol
InChI Key: KGGZNYFPWHJYRI-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl ester group, bromine, and fluorine substituents on the indole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of an indole precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and minimizing costs.

Chemical Reactions Analysis

tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12BrF2NO2

Molecular Weight

332.14 g/mol

IUPAC Name

tert-butyl 3-bromo-4,6-difluoroindole-1-carboxylate

InChI

InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-8(14)11-9(16)4-7(15)5-10(11)17/h4-6H,1-3H3

InChI Key

KGGZNYFPWHJYRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)Br

Origin of Product

United States

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